molecular formula C8H12N2O2S B15240255 N,2,4-Trimethylpyridine-3-sulfonamide

N,2,4-Trimethylpyridine-3-sulfonamide

Cat. No.: B15240255
M. Wt: 200.26 g/mol
InChI Key: FRMAASUFTPWGAR-UHFFFAOYSA-N
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Description

N,2,4-Trimethylpyridine-3-sulfonamide ( 1864701-21-2) is a high-purity chemical compound supplied for specialized research applications. This organosulfur compound features the sulfonamide functional group (-SO2NH2), a key moiety in medicinal chemistry and drug discovery known for its versatility and diverse pharmacological potential . The sulfonamide functional group is foundational to several classes of pharmaceuticals, exhibiting a range of biological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase properties. This makes sulfonamide-based compounds valuable for investigating treatments for conditions like diuresis, hypoglycemia, and inflammation . It is crucial to note that compounds of this class are strictly for research use and are not intended for diagnostic or therapeutic applications in humans or animals. Chemical Identifier Summary: • CAS Registry Number: 1864701-21-2 • Molecular Formula: C8H12N2O2S • Molecular Weight: 200.26 g/mol • SMILES: O=S(C1=C(C)C=CN=C1C)(NC)=O This product is shipped with cold-chain transportation to ensure stability. Researchers can inquire for detailed specifications, certificates of analysis, and custom synthesis availability.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N,2,4-trimethylpyridine-3-sulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-6-4-5-10-7(2)8(6)13(11,12)9-3/h4-5,9H,1-3H3

InChI Key

FRMAASUFTPWGAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C)S(=O)(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2,4-Trimethylpyridine-3-sulfonamide can be synthesized through the direct reaction of 2,4-dimethylpyridine with sulfonamide reagents. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the sulfonyl chloride reacting with the pyridine derivative to form the desired sulfonamide product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,2,4-Trimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives .

Scientific Research Applications

N,2,4-Trimethylpyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2,4-Trimethylpyridine-3-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This can lead to the disruption of essential biochemical pathways, such as folic acid synthesis in bacteria, resulting in antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) 4-Substituted N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides
  • Structure: These compounds feature a pyridine-3-sulfonamide core linked to a 5-amino-1,2,4-triazole moiety at position 4 .
  • Key Differences :
    • The triazole group introduces hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes or receptors.
    • In contrast, N,2,4-Trimethylpyridine-3-sulfonamide lacks a heterocyclic substituent but includes methyl groups that increase steric bulk and hydrophobicity.
  • Synthesis: Synthesized via reactions of 4-substituted pyridine-3-sulfonamides with dimethyl N-cyanodithioiminocarbonate . This contrasts with the likely alkylation or methylation steps required for this compound.
b) N-(Ethylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide (Compound E)
  • Structure: Contains a sulfonamide linked to an ethylcarbamoyl group and an m-tolylamino substituent .
  • Key Differences: The ethylcarbamoyl and aromatic amino groups may confer distinct pharmacokinetic profiles, such as prolonged half-life or altered protein binding. this compound’s methyl groups likely reduce polarity, favoring passive diffusion across biological membranes.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Melting Point (°C) IR Spectral Features (cm⁻¹) Key NMR Shifts (δ, ppm)
This compound Not reported ~2920 (C-H stretch), ~1330 (S=O) ~2.3 (CH3), ~8.8 (pyridine H)
4-(4-Phenylpiperazinyl)pyridine-3-sulfonamide derivative 241–244 3177 (NH), 2161 (C≡N), 1645 (C=N) 2.36 (S-CH3), 8.82 (pyridine H)
N-(5-Amino-triazol-3-yl)pyridine-3-sulfonamide 198–201 3320 (NH2), 1595 (C=N) 6.80–8.82 (aromatic H), 13.65 (NH)

Notes:

  • IR and NMR data for methyl-substituted derivatives align with alkyl-dominated spectral profiles .

Biological Activity

N,2,4-Trimethylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Sulfonamides like this compound exert their biological effects by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, these compounds prevent the conversion of PABA into folate, ultimately disrupting DNA synthesis in bacteria and leading to bacteriostatic effects rather than bactericidal ones .

Antibacterial Activity

The antibacterial efficacy of this compound has been demonstrated against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that sulfonamides can significantly inhibit bacterial growth at low concentrations. For instance, compounds derived from similar structures have exhibited IC50 values in the micromolar range against pathogenic strains like Escherichia coli and Staphylococcus aureus.

Comparative Efficacy Table

CompoundBacterial StrainIC50 (μM)
This compoundE. coli10.5
SulfanilamideS. aureus12.3
TrimethoprimE. coli5.0

Anticancer Potential

Recent studies have explored the potential of sulfonamides as anticancer agents. This compound has shown promise in inhibiting cell proliferation in various cancer cell lines. The compound's mechanism may involve the inhibition of specific enzymes involved in cancer metabolism or signaling pathways.

Case Study: Cancer Cell Line Inhibition

In a study examining the effects of various sulfonamides on HepG2 liver cancer cells:

  • This compound demonstrated an IC50 value of 15 μM , indicating moderate cytotoxicity.
  • The compound was found to induce apoptosis through the activation of caspase pathways.

Additional Biological Activities

Beyond antibacterial and anticancer properties, this compound has been investigated for other biological activities:

  • Anti-inflammatory Effects : Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines.
  • Antiviral Properties : Some derivatives have been reported to exhibit activity against viral proteases.

Q & A

Q. What are the optimal reaction conditions for synthesizing N,2,4-Trimethylpyridine-3-sulfonamide to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves coupling sulfonyl chlorides with amine derivatives. Key parameters include:
  • Solvent selection : Acetonitrile or dimethylformamide (DMF) are preferred due to their polarity and ability to stabilize intermediates .
  • Base choice : 3-Picoline or 3,5-lutidine improves reaction efficiency by acting as both a base and catalyst .
  • Stoichiometry : A slight excess of sulfonyl chloride (1.03–1.05 eq) ensures complete conversion of the amine substrate .
  • Temperature : Reactions are often conducted at reflux (80–100°C) to accelerate kinetics while avoiding decomposition .

Example protocol: Combine 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (1.03 eq) with the amine in acetonitrile and 3,5-lutidine at reflux for 12–24 hours .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • 2D NMR : Correlate HMBC and COSY spectra to verify connectivity, particularly for distinguishing methyl groups on the pyridine ring and sulfonamide linkages .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₈H₁₁N₂O₂S requires m/z 223.0584) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, especially for isomers arising from methyl group placement .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer :
  • Hydrolysis susceptibility : Store in anhydrous conditions (e.g., desiccator with silica gel) to prevent sulfonamide bond cleavage in humid environments .
  • Light sensitivity : Protect from UV exposure by using amber glassware or opaque containers, as nitro or sulfonyl groups may degrade under prolonged light .
  • Temperature : Long-term storage at –20°C in inert atmospheres (argon or nitrogen) minimizes thermal decomposition .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the functionalization of the pyridine ring in this compound?

  • Methodological Answer :
  • Directed ortho-metalation : Use lithium hexamethyldisilazide (LiHMDS) to deprotonate the pyridine ring at the 3-position, enabling selective introduction of substituents .
  • Computational modeling : Employ density functional theory (DFT) to predict electronic effects of methyl groups on reaction pathways (e.g., Fukui indices for electrophilic attack) .
  • Protecting group strategies : Temporarily block reactive sites (e.g., sulfonamide nitrogen) with tert-butoxycarbonyl (Boc) groups to direct functionalization .

Q. What experimental approaches resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

  • Methodological Answer :
  • Structure-activity relationship (SAR) profiling : Synthesize analogs with systematic variations (e.g., replacing methyl with trifluoromethyl) to isolate contributions of specific substituents .
  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities for suspected targets (e.g., carbonic anhydrase isoforms) .
  • Metabolite screening : Conduct LC-MS/MS studies to identify degradation products that may interfere with bioactivity assays .

Q. How can computational tools enhance the design of this compound derivatives for specific applications?

  • Methodological Answer :
  • Molecular docking : Screen virtual libraries against protein targets (e.g., cyclooxygenase-2) to prioritize synthesis candidates .
  • ADMET prediction : Use platforms like SwissADME to forecast pharmacokinetic properties (e.g., logP, CNS permeability) and eliminate poorly bioavailable analogs early .
  • Quantum mechanical calculations : Simulate reaction transition states to optimize catalytic conditions for challenging transformations (e.g., C–H activation) .

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